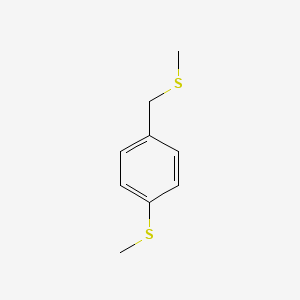

4-(Methylsulfanyl)benzyl methyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHHGTBCBWUEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Precursor Synthesis and Preparation of Key Intermediates

The foundation of a successful synthesis lies in the efficient preparation of its core building blocks. For 4-(methylsulfanyl)benzyl methyl sulfide (B99878), the key intermediates include 4-(methylthio)benzyl alcohol and its corresponding halides, as well as various methylthiomethyl-containing reagents.

4-(Methylthio)benzyl Alcohol is a primary precursor, and its synthesis can be achieved through several reliable methods. A common approach is the reduction of 4-(methylthio)benzaldehyde (B43086). This transformation can be carried out using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. An alternative industrial process starts from p-chlorobenzaldehyde, which is first converted to 4-(methylthio)benzaldehyde by reaction with sodium methanethiolate (B1210775), followed by reduction to the alcohol.

4-(Methylthio)benzyl Halides , particularly the chloride, are valuable intermediates for subsequent nucleophilic substitution reactions. The conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride is a standard procedure. One documented method involves reacting the alcohol with thionyl chloride in the presence of pyridine. prepchem.com Another established process utilizes concentrated hydrochloric acid in an organic solvent like toluene (B28343) to achieve the chlorination. google.comgoogle.com

Table 1: Synthesis of 4-(Methylthio)benzyl Chloride from 4-(Methylthio)benzyl Alcohol

| Reagent | Solvent | Temperature | Duration | Observations | Reference(s) |

| Thionyl Chloride / Pyridine | Methylene (B1212753) Chloride | < 25°C | 2 hours | Yields a yellow oil suitable for further use. | prepchem.com |

| Concentrated Hydrochloric Acid | Toluene | 10-40°C | 1-4 hours | The organic phase is neutralized and solvent removed to yield the product. | google.comgoogle.com |

The thioether motif is a component of numerous pharmaceuticals, making the development of building blocks for its installation a significant area of research. diva-portal.org The simplest form, the methylthioether, can be introduced using various reagents and methods designed to avoid the toxicity and malodor associated with small sulfur compounds. diva-portal.org

One innovative reagent is the boron trifluoride dimethyl sulfide complex (BF3•SMe2), which serves as a non-malodorous source for the nucleophilic installation of a thiomethyl group. diva-portal.org This reagent has been successfully used for the conversion of aromatic aldehydes into methyl-dithioacetals and to promote Friedel-Crafts reactions to produce unsymmetrical, thiomethylated diarylmethanes. diva-portal.orgdiva-portal.org Another modern approach involves using α-halodiborylmethane as a transformable C1 building block for the modular synthesis of diverse thioethers. nih.gov These methods expand the toolkit for creating complex molecules containing the methylthioether moiety. nih.gov

Direct Synthetic Routes to 4-(Methylsulfanyl)benzyl methyl sulfide

The final construction of the target molecule involves the formation of the benzyl (B1604629) methyl sulfide bond. This can be accomplished through classical alkylation strategies or more modern coupling reactions, planned within a broader linear or convergent synthetic framework.

The alkylation of thiols is the most prevalent strategy for synthesizing thioethers. jmaterenvironsci.com This typically involves the reaction of a thiol or thiolate with an alkyl halide in the presence of a base. jmaterenvironsci.com For the synthesis of this compound, two primary alkylation pathways can be envisioned:

Alkylation of a Benzyl Precursor: This involves the reaction of an electrophilic benzyl species, such as 4-(methylthio)benzyl chloride, with a methylthiol nucleophile, like sodium methanethiolate. This S-alkylation is a classic example of an SN2 reaction.

Alkylation of a Thiol Precursor: An alternative route involves the preparation of 4-(methylthio)benzyl thiol, which can then be deprotonated to form a nucleophilic thiolate. This thiolate is subsequently reacted with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the final product. jmaterenvironsci.comgoogle.com

The choice of alkylating agent is critical, as common reagents can sometimes lead to side reactions or be unsuitable for sensitive substrates. nih.gov Research into novel alkylating agents, including the use of solid-supported thioimidazoliums, offers safer and more versatile options, particularly for reactions in continuous flow systems. umich.edu

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions for C-S bond formation. These methods often offer milder conditions and greater functional group tolerance compared to traditional alkylation. acsgcipr.org

A notable advancement is the iron-catalyzed cross-electrophile coupling reaction. nih.gov This method allows for the direct coupling of benzyl halides with disulfides. In the context of synthesizing the target compound, 4-(methylthio)benzyl bromide could be coupled with dimethyl disulfide in the presence of an iron catalyst to yield this compound. nih.gov This approach is advantageous as it avoids the use of strong bases or caustic thiol reagents and proceeds without the need for a terminal reductant or photoredox conditions. nih.gov Other transition-metal-free reductive cross-coupling reactions have also been developed, using connectors like sodium metabisulfite (B1197395) to link different alkyl fragments, showcasing the expanding repertoire of C-S bond-forming reactions. chinesechemsoc.org

Convergent Synthesis: A convergent strategy involves synthesizing separate fragments of the target molecule independently. These fragments are then combined in the final stages of the synthesis (A → B; C → D; then B + D → E). This approach is generally more efficient for complex molecules as it maximizes the preservation of yield. wikipedia.org

The synthesis of this compound is well-suited to a convergent approach. One fragment, 4-(methylthio)benzyl halide, can be prepared from readily available starting materials (as described in section 2.1.1). A second fragment, a methyl thiol equivalent (e.g., sodium methanethiolate or dimethyl disulfide), is also easily accessible. The final alkylation or coupling step then joins these two fragments to complete the synthesis. This convergent strategy is generally more efficient than a hypothetical linear synthesis that might involve building the molecule step-by-step from a simpler aromatic precursor.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful control of several reaction parameters. These include the choice of solvent, reaction temperature, and the type and loading of the catalyst. Each of these factors can significantly influence the reaction rate, yield, and the profile of byproducts.

The solvent plays a multifaceted role in the synthesis of thioethers, influencing reactant solubility, reaction kinetics, and the stabilization of intermediates and transition states. The choice of an appropriate solvent is critical for maximizing the yield and purity of this compound.

Polar aprotic solvents are often favored for nucleophilic substitution reactions, which are a common route to synthesizing sulfides. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can effectively solvate the cationic species and facilitate the reaction. For instance, in related syntheses of benzyl sulfides, the use of polar solvents has been shown to accelerate the reaction rate.

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts through side reactions. Conversely, lower temperatures may lead to impractically long reaction times. Therefore, an optimal temperature must be determined experimentally to balance reaction speed and selectivity. For the synthesis of similar benzyl thioethers, temperatures in the range of 60-100°C have been reported to be effective. google.com

Below is an illustrative data table showcasing the potential impact of different solvents and temperatures on the yield of a model reaction for the synthesis of a benzyl sulfide, based on general principles observed in similar syntheses.

Table 1: Illustrative Effect of Solvent and Temperature on Benzyl Sulfide Synthesis Yield

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 6 | Moderate |

| 2 | Acetonitrile | 80 | 4 | High |

| 3 | Dimethylformamide (DMF) | 80 | 3 | Very High |

| 4 | Dimethyl Sulfoxide (DMSO) | 100 | 2 | High |

| 5 | Toluene | 110 | 4 | Moderate-High |

Catalysts are frequently employed to enhance the rate and selectivity of thioether synthesis. For reactions involving the formation of a C-S bond, both acid and base catalysts, as well as phase-transfer catalysts, can be utilized.

In syntheses starting from a benzyl halide and a thiol, a base is typically required to deprotonate the thiol and generate the more nucleophilic thiolate anion. Common bases include potassium carbonate and sodium hydroxide. nsf.gov The choice of base and its stoichiometry are crucial for an efficient reaction.

Phase-transfer catalysts (PTCs), such as tetraalkylammonium halides, are particularly useful in reactions where the reactants are in different phases, for example, a solid-liquid or liquid-liquid system. google.com PTCs facilitate the transfer of the thiolate anion from the aqueous or solid phase to the organic phase where the benzyl halide is dissolved, thereby accelerating the reaction. A patent for a related process suggests that tetra-n-butylammonium chloride or tetra-n-butylammonium bromide can be effective. google.com

The catalyst loading, or the amount of catalyst used relative to the reactants, is another important factor to optimize. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate the purification process. Therefore, the minimum effective catalyst loading should be determined.

Table 2: Representative Influence of Catalyst and Loading on a Model Benzyl Sulfide Synthesis

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | 24 | Low |

| 2 | K₂CO₃ | 150 | 8 | Moderate |

| 3 | NaOH | 120 | 6 | Moderate-High |

| 4 | Tetrabutylammonium Bromide | 5 | 5 | High |

| 5 | Tetrabutylammonium Bromide | 10 | 3 | High |

Once the reaction is complete, the this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalyst, and byproducts. Common isolation techniques include extraction, filtration, and evaporation of the solvent.

Liquid-liquid extraction is often used to separate the desired product from water-soluble impurities. The crude product, dissolved in an organic solvent, is washed with water or a brine solution. Following extraction, the organic layer is dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. orgsyn.org

For further purification, several methods can be employed. Distillation is a suitable technique if the product is a liquid with a sufficiently high boiling point and is thermally stable. google.com Recrystallization can be used if the product is a solid at room temperature. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out.

Column chromatography is a highly effective method for purifying both liquid and solid compounds. The crude product is passed through a column of stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent or solvent mixture. rsc.org The different components of the mixture travel through the column at different rates, allowing for their separation and the collection of the pure this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves considering factors such as atom economy, the use of safer solvents and reagents, and energy efficiency.

One key aspect of green chemistry is the selection of solvents. Traditional volatile organic compounds (VOCs) can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.comnih.gov For instance, the use of ionic liquids as both catalyst and solvent has been shown to be effective in the synthesis of benzyl phenyl sulfides, offering high yields and the potential for catalyst recycling. researchgate.net Performing reactions in water, where possible, is highly desirable due to its non-toxic and non-flammable nature.

Another principle is the use of catalytic reagents over stoichiometric ones. Catalysts are used in smaller amounts and can often be recycled and reused, which reduces waste. The development of highly active and selective catalysts can lead to more efficient processes with higher atom economy.

Energy efficiency is also a crucial consideration. Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. The use of microwave-assisted synthesis can sometimes lead to shorter reaction times and improved yields, contributing to a more energy-efficient process. mdpi.com

Chemical Transformations and Mechanistic Insights

Oxidation Chemistry of Thioether Moieties

The sulfur atoms in 4-(methylsulfanyl)benzyl methyl sulfide (B99878) can be readily oxidized to form sulfoxides and sulfones. The selectivity of these oxidation reactions can often be controlled by the choice of oxidant and reaction conditions.

Selective Oxidation to Sulfoxides and Sulfones

The selective oxidation of thioethers to either sulfoxides or sulfones is a common transformation in organic synthesis. Various reagents and catalytic systems have been developed to achieve high selectivity. For a compound like 4-(methylsulfanyl)benzyl methyl sulfide, with two sulfur atoms, the oxidation can potentially occur at either the benzylic or the aryl thioether. The relative reactivity of these two sites would depend on their electronic and steric environment.

A practical method for the switchable synthesis of sulfoxides or sulfones involves the use of N-fluorobenzenesulfonimide (NFSI) as the oxidant in water. The selectivity is controlled by the stoichiometry of NFSI. mdpi.com Using one equivalent of the oxidant typically leads to the formation of the sulfoxide (B87167), while an excess of the oxidant yields the sulfone. mdpi.com Another effective method for the selective oxidation of sulfides to sulfoxides employs hydrogen peroxide as the oxidant in the presence of a Mn2ZnO4 spinel nanoparticle catalyst. jsynthchem.com For the further oxidation to sulfones, various methods are available, including the use of hydrogen peroxide with a niobium carbide catalyst. organic-chemistry.org

The selective oxidation of this compound would likely proceed stepwise, allowing for the potential isolation of mono- and di-sulfoxides, as well as mono- and di-sulfones. The precise control of these oxidations would be crucial for the selective synthesis of desired derivatives.

Table 1: Representative Conditions for Selective Oxidation of Thioethers

| Starting Material | Oxidant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Generic Thioether (R-S-R') | 1.0 equiv. NFSI | H₂O | Sulfoxide (R-SO-R') | mdpi.com |

| Generic Thioether (R-S-R') | 2.5 equiv. NFSI | H₂O | Sulfone (R-SO₂-R') | mdpi.com |

| Methyl Phenyl Sulfide | H₂O₂ | Mn₂ZnO₄/THF | Methyl Phenyl Sulfoxide | jsynthchem.com |

| Generic Thioether (R-S-R') | 30% H₂O₂ | Silica-based tungstate | Sulfoxide or Sulfone | organic-chemistry.org |

This table presents generalized conditions for the selective oxidation of thioethers. The specific application to this compound would require experimental optimization.

Photoinduced Oxidation Processes and Radical Cation Formation

The photo-oxidation of benzyl (B1604629) methyl sulfides has been investigated, providing insights into the formation of reactive intermediates. d-nb.inforesearchgate.net In the presence of a photosensitizer and under nitrogen in acetonitrile (B52724), the photo-oxidation of benzyl methyl sulfide derivatives proceeds via an electron transfer process. d-nb.inforesearchgate.net Laser flash photolysis studies have shown the efficient formation of sulfide radical cations. d-nb.inforesearchgate.net These radical cations are often detected in their dimeric form. d-nb.inforesearchgate.net

For substituted benzyl methyl sulfides, the initial radical cation can undergo further reactions. A key intermediate that has been spectroscopically identified is the (α-thio)benzyl cation, also known as a thionium (B1214772) ion. d-nb.inforesearchgate.net This thionium ion is formed through the oxidation of the benzyl radical. d-nb.inforesearchgate.net The final oxidation product observed in these studies is the corresponding benzaldehyde, which is thought to form via deprotonation of the sulfide radical cations. d-nb.inforesearchgate.net

The presence of the 4-methylsulfanyl group in this compound would be expected to influence the stability and reactivity of the radical cation intermediate due to the electronic properties of the thioether substituent. Density functional theory calculations on related systems have indicated significant charge and spin delocalization involving both the phenyl ring and the sulfur atom of the radical cations. d-nb.inforesearchgate.net

Electrochemical Oxidation Studies

The electrochemical oxidation of aryl methyl sulfides has been studied, and the peak oxidation potentials often show a good correlation with Hammett σp+-values. rsc.org This suggests that the electronic nature of the substituents on the aromatic ring plays a significant role in the ease of oxidation. For compounds containing two thioether groups, such as this compound, the electrochemical behavior would be influenced by the interaction between the two sulfur centers.

Cyclic voltammetry studies of bis(triphenylamine)benzodifuran chromophores, which contain multiple redox-active sites, show distinct, reversible single-electron oxidation processes. frontiersin.org This suggests that for this compound, it might be possible to observe sequential oxidation of the two thioether moieties at different potentials. The relative oxidation potentials would depend on whether the first oxidation deactivates or activates the molecule towards the second oxidation. The electrochemical oxidation would lead to the formation of a radical cation, which could then undergo further chemical reactions depending on the solvent and electrolyte used.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bonds in this compound can be cleaved under both reductive and metal-catalyzed conditions, offering pathways for the functionalization of the molecule.

Reductive Cleavage Strategies

Reductive cleavage of carbon-sulfur bonds is a useful synthetic transformation. A catalytic reductive cleavage of C(sp²)- and C(sp³)-SMe bonds has been developed that offers a wide scope and high chemoselectivity. organic-chemistry.org Molybdenum hexacarbonyl has also been shown to mediate the desulfurization of thiols and disulfides, and this method is tolerant of many functional groups. researchgate.net For benzyl thioethers, reductive cleavage with a metal in liquid ammonia (B1221849) is a classic method for C-S bond scission. frontiersin.org These methods could potentially be applied to this compound to achieve selective cleavage of either the aryl-S or benzyl-S bond, depending on the reaction conditions and the relative reactivity of the two C-S bonds.

Metal-Catalyzed C-S Bond Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods can be applied to the functionalization of C-S bonds. organic-chemistry.orgnih.gov Nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with aryl bromides have been developed to form biaryls.

Furthermore, the direct functionalization of C(Ar)-SMe and C(sp³)-SMe bonds by exchange of the sulfur atom with an activated sp³-carbon has been achieved using a nickel catalyst and an organolithium nucleophile. d-nb.inforsc.org This transformation allows for the conversion of aryl and benzyl methyl sulfides into valuable trimethylsilylated products. d-nb.inforsc.org The application of these methods to this compound would provide a route to a variety of functionalized derivatives. The presence of two C-S bonds in the molecule could allow for selective or double functionalization depending on the reaction conditions.

Table 2: Nickel-Catalyzed Cross-Coupling of Thioethers with an Organolithium Reagent

| Thioether Substrate | Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Methylthio)naphthalene | None | 80 | 99 | d-nb.info |

| 4-(Methylthio)biphenyl | PCy₃ | 80 | 75 | d-nb.info |

| Benzyl methyl sulfide | SIPr·HCl | 80 | 87 | d-nb.info |

This table presents examples of nickel-catalyzed C-S bond functionalization from the literature. The specific application to this compound would likely yield similar products under optimized conditions.

Homolytic and Heterolytic Cleavage Mechanisms

The cleavage of the carbon-sulfur (C-S) bonds in this compound is a key transformation. The benzylic C(sp³)–S bond is generally more susceptible to cleavage than the more stable aryl C(sp²)–S bond. organic-chemistry.org This selective cleavage can proceed through either homolytic (radical-based) or heterolytic (ion-based) pathways, depending on the reaction conditions.

Heterolytic Cleavage: This mechanism involves the formation of ionic intermediates. Metal-free methods often employ reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-fluorobenzenesulfonimide (NFSI) to activate the thioether. organic-chemistry.orgmdpi.com These reagents react with the sulfur atom to form a sulfonium (B1226848) intermediate (e.g., a bromosulfonium ion with NBS). organic-chemistry.org This intermediate is a good leaving group, facilitating the cleavage of the benzylic C-S bond. The pathway can lead to various products, such as aldehydes, dithioacetals, or alkyl bromides, depending on the solvent and reaction conditions. mdpi.comresearchgate.net For instance, NCS-mediated cleavage of arylmethyl thioethers in chloroform (B151607) can yield aryl aldehydes, while the same reaction in fluorobenzene (B45895) produces dithioacetals. mdpi.comresearchgate.net

Homolytic Cleavage: This pathway involves the generation of radical intermediates. Electroreductive conditions can be used to achieve homolytic C-S bond cleavage in thioethers. chemrxiv.org This process typically involves a single-electron transfer to the thioether, which can lead to a transient radical-anion intermediate. chemrxiv.org For benzylic thioethers, this intermediate may undergo spontaneous C(sp³)–S bond cleavage to furnish a stable benzyl radical and a thiolate anion. chemrxiv.org This method offers orthogonality to traditional two-electron pathways and demonstrates a high selectivity for cleaving the C(sp³)–S bond over the C(sp²)–S bond. chemrxiv.org

| Reagent/Condition | Bond Cleaved | Proposed Intermediate | Typical Product(s) | Source |

| NCS in Chloroform | Benzylic C(sp³)–S | Sulfonium ion | Aryl Aldehyde | mdpi.com |

| NCS in Fluorobenzene | Benzylic C(sp³)–S | Sulfonium ion | Dithioacetal | mdpi.com |

| NFSI (elevated temp.) | Methyl C(sp³)–S | Fluorosulfonium ion | Unsymmetrical Disulfide | organic-chemistry.org |

| Electroreduction | Benzylic C(sp³)–S | Radical anion | Alkane (after H-atom transfer) | chemrxiv.org |

Nucleophilic and Electrophilic Reactions

The structure of this compound allows for reactions at multiple sites, including the electrophilic benzyl carbon and the nucleophilic phenyl ring.

The carbon atom situated between the phenyl ring and the methyl sulfide group (the benzyl carbon) is an electrophilic center susceptible to nucleophilic substitution. Such reactions on benzylic substrates can proceed via either an Sₙ1 or Sₙ2 mechanism. stackexchange.com

Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this cation is crucial. In this compound, the adjacent phenyl ring and the para-methylsulfanyl group can both stabilize a positive charge through resonance and inductive effects, making an Sₙ1 pathway plausible, especially with weak nucleophiles in polar protic solvents. stackexchange.com

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the benzyl carbon as the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. khanacademy.org

A practical example analogous to this reactivity is the cyanidation of 4-(methylthio)benzyl chloride, which is formed from 4-(methylthio)benzyl alcohol. google.com The reaction with an alkali metal cyanide, often facilitated by a phase-transfer catalyst, results in the substitution of the chloride with a cyanide nucleophile to form 4-(methyl-thio)phenylacetonitrile. google.com This demonstrates a classic nucleophilic substitution at the benzylic position.

| Substrate Analogue | Nucleophile | Conditions | Product | Mechanism Type | Source |

| 4-(Methylthio)benzyl chloride | NaCN | Phase-transfer catalyst | 4-(Methylthio)phenylacetonitrile | Sₙ2 likely | google.com |

| Benzyl Halides | Methanol | Polar protic solvent | Benzyl methyl ether | Sₙ1 favored | stackexchange.com |

| Chloromethyl phenyl sulfide | Solvolysis in hydroxylic solvents | 0.0 °C | Solvolysis products | Ionization with nucleophilic solvation | nih.gov |

The phenyl ring in this compound is activated towards electrophilic aromatic substitution. This is due to the presence of two electron-donating groups: the methylsulfanyl (-SCH₃) group directly attached to the ring and the (methylsulfanyl)methyl (-CH₂SCH₃) group at the para position.

The methylsulfanyl group is a moderately activating, ortho, para-director. libretexts.org The sulfur atom's lone electron pairs can be donated into the aromatic ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org The (methylsulfanyl)methyl group is considered weakly activating.

Given that the two groups are para to each other, incoming electrophiles will be directed to the positions ortho to the powerful methylsulfanyl group. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly 2-substituted and 2,6-disubstituted products. msu.edu The general mechanism involves the attack of the aromatic ring on a strong electrophile (e.g., NO₂⁺ in nitration) to form a resonance-stabilized arenium ion, followed by deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

Derivatization Strategies for Functional Group Modulation

Several strategies can be employed to modify the functional groups of this compound, thereby altering its chemical and physical properties.

Oxidation of Thioether Groups: One of the most common derivatization methods for thioethers is oxidation. The sulfur atoms can be selectively oxidized to form sulfoxides or further to sulfones using various oxidizing agents (e.g., hydrogen peroxide, peroxy acids). The oxidation of the two distinct sulfur atoms in this compound could lead to a variety of derivatives, including monosulfoxides, disulfoxides, monosulfones, and disulfones. This modulation significantly changes the polarity, hydrogen bonding capability, and electronic nature of the molecule.

Benzylic C-S Bond Cleavage and Functionalization: As discussed in section 3.2.3, the selective cleavage of the benzylic C-S bond opens a pathway to diverse functional groups. For example, treatment with NBS can lead to the corresponding benzyl bromide, which is a versatile intermediate for further nucleophilic substitutions. researchgate.net Alternatively, NCS-mediated cleavage can convert the benzylic position into an aldehyde functional group. mdpi.com

Substitution at the Benzyl Carbon: Introducing different nucleophiles at the benzylic position (section 3.3.1) is a direct way to create derivatives. This allows for the incorporation of functionalities such as nitriles, azides, ethers, and esters. google.comorganic-chemistry.org

Electrophilic Substitution on the Phenyl Ring: Introducing substituents onto the aromatic ring (section 3.3.2) provides another avenue for derivatization. Halogenation, nitration, or sulfonation would add new functional groups to the positions ortho to the methylsulfanyl group, enabling further chemical transformations. masterorganicchemistry.com

| Strategy | Reagents/Reaction Type | Target Site | Potential New Functional Group(s) |

| Oxidation | H₂O₂, m-CPBA | Thioether sulfur atoms | Sulfoxide (-SO-), Sulfone (-SO₂-) |

| C-S Cleavage | NBS, NCS | Benzylic C-S bond | Bromo (-Br), Aldehyde (-CHO) |

| Nucleophilic Substitution | NaCN, NaN₃, NaOR | Benzylic carbon | Cyano (-CN), Azido (-N₃), Ether (-OR) |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Phenyl ring (ortho to -SCH₃) | Nitro (-NO₂), Bromo (-Br) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometry of 4-(Methylsulfanyl)benzyl methyl sulfide (B99878). These calculations are performed using various theoretical models, with Density Functional Theory (DFT) being a prominent and reliable method.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to determine the optimized molecular geometries, vibrational frequencies, and electronic properties of various organic sulfur compounds. researchgate.netbohrium.comresearchgate.net For 4-(Methylsulfanyl)benzyl methyl sulfide, DFT calculations, often utilizing a basis set such as 6-311++G(d,p), can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

The geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating key bond lengths, bond angles, and dihedral angles. The electronic structure is described by the arrangement of molecular orbitals and the resulting electron density distribution.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-S (thioether) | ~1.8 Å |

| Bond Length | C-S (benzyl) | ~1.8 Å |

| Bond Length | C-C (aromatic) | ~1.4 Å |

| Bond Angle | C-S-C (thioether) | ~100-105° |

| Bond Angle | C-S-C (benzyl) | ~100-105° |

Note: The values in this table are estimations based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.orgresearchgate.netyoutube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the π-system of the benzene (B151609) ring, as these are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the aromatic ring and the benzylic carbon, representing the most probable sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.0 to -6.0 |

| LUMO | -0.5 to -1.5 |

Note: These energy values are illustrative and based on typical ranges observed for similar aromatic sulfide compounds in computational studies.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the MESP of this compound, the areas around the two sulfur atoms would exhibit a negative electrostatic potential due to the presence of lone pairs of electrons. The aromatic ring would also show a region of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the methyl and benzyl (B1604629) groups would be characterized by a positive electrostatic potential. This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns.

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having one imaginary vibrational frequency. The analysis of the structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For reactions involving this compound, such as oxidation at one of the sulfur atoms, transition state analysis can elucidate the precise geometry of the activated complex.

Table 3: Hypothetical Relative Energies in a Reaction Pathway for this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 to +25 |

Note: These are hypothetical energy values for an illustrative exothermic reaction and would vary depending on the specific reaction being studied.

Spectroscopic Property Prediction

There is currently no available research detailing the theoretical prediction of the spectroscopic properties of this compound. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. However, the application of these methods to this compound has not been documented in the accessible scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Similarly, a review of existing literature found no molecular dynamics (MD) simulation studies specifically investigating the intermolecular interactions of this compound. MD simulations are instrumental in understanding how molecules interact with each other and with their environment, providing insights into properties like solvation, diffusion, and the formation of condensed phases. The absence of such studies for this compound indicates a gap in the current understanding of its behavior at the molecular level.

Biological Activities and Biochemical Roles

Occurrence and Role in Natural Systems

Benzyl (B1604629) methyl sulfide (B99878) is a naturally occurring organic compound that has been identified in a variety of food products, primarily those of animal origin. It is a significant contributor to the aroma and flavor profiles of cooked meats and dairy. The compound is characterized by a savory, burnt, and roasted flavor profile, often described as reminiscent of beef, chicken, pork, or lamb foodb.cathegoodscentscompany.comhmdb.ca.

Its primary function in the food industry is as a potent flavoring agent, where it is used to impart or enhance savory notes in products such as meat, baked goods, soups, condiments, and snacks nbinno.comdatahorizzonresearch.com. It is particularly valued for its ability to mimic the natural flavors of cooked meats, making it a useful ingredient in meat analogs and vegetarian alternatives nbinno.com.

The presence of Benzyl methyl sulfide has been detected, though not always quantified, in several specific foods.

Table 1: Natural Occurrence of Benzyl Methyl Sulfide in Food Products

| Food Source | Species of Origin | Reference |

|---|---|---|

| Cooked Beef | Bos taurus | thegoodscentscompany.com |

| Cooked Pork | Sus scrofa domestica | foodb.cahmdb.calookchem.com |

| Chicken | Gallus gallus | foodb.cahmdb.ca |

| Anatidae (Ducks, Geese) | Anatidae family | foodb.cahmdb.ca |

| Cow's Milk | Bos taurus | foodb.cahmdb.ca |

The detection of Benzyl methyl sulfide in certain foods has led to the suggestion that it could serve as a potential biomarker for the consumption of these products foodb.cahmdb.ca. For instance, its presence in Sarda sheep milk was identified as a discriminant marker linked to a diet rich in herbage nih.gov.

Beyond its role in food, Benzyl methyl sulfide has been identified as a semiochemical (a chemical involved in communication) in several mammal species. It is found in the urine of the red fox (Vulpes vulpes) and is one of several sulfur-containing compounds that are not considered normal mammalian metabolites, suggesting they have evolved for a specific signaling purpose, likely chemical communication researchgate.netsemanticscholar.org. The compound has also been identified in the marking fluid of male cheetahs (Acinonyx jubatus), where volatile organic compounds play a role in conveying information about the individual's status researchgate.net.

In Vitro Biological Activity Studies

Based on available scientific literature, there are no direct in vitro studies focused on evaluating the antimicrobial or antibacterial properties of Benzyl methyl sulfide. While research exists on the antimicrobial activities of various related sulfur-containing compounds, such as sulfoxides and complex benzyl sulfide derivatives, specific data on the direct action of Benzyl methyl sulfide against microbial strains is not present in the reviewed sources researchgate.net.

There is limited direct research on the antioxidant capacity of Benzyl methyl sulfide. It has been identified as a volatile compound in the brown alga Cladostephus spongiosus, and extracts from this alga have demonstrated antioxidant activity researchgate.netnih.govsemanticscholar.org. However, the specific contribution of Benzyl methyl sulfide to this activity was not determined, as it was one of many compounds present. Another study noted that Benzyl methyl sulfide was newly produced in vacuum-packed fresh pork following electron beam irradiation, a process that also promoted lipid oxidation, but the study did not assess the antioxidant properties of the compound itself researchgate.netresearchgate.net. Therefore, direct evidence and mechanistic studies on the radical scavenging potential of Benzyl methyl sulfide are lacking in the current body of research.

Current research does not indicate that Benzyl methyl sulfide acts as an enzyme inhibitor. Instead, in vitro studies have demonstrated that it serves as a substrate for a variety of microbial enzymes, particularly monooxygenases. These enzymes catalyze the S-oxidation of Benzyl methyl sulfide, converting it into the corresponding (S)-enantiomeric sulfoxide (B87167) (benzyl methyl sulfoxide) with high selectivity nih.govsemanticscholar.org. This biotransformation is a key area of research in biocatalysis for producing chiral sulfoxides, which are important in pharmaceuticals.

Several types of flavoprotein monooxygenases have been shown to effectively catalyze this reaction.

Table 2: Enzymes Utilizing Benzyl Methyl Sulfide as a Substrate

| Enzyme | Enzyme Type | Source Organism | Finding | Reference |

|---|---|---|---|---|

| VpStyA1 / VpStyA2B | Styrene Monooxygenase | Variovorax paradoxus EPS | Catalyzes the sulfoxidation of Benzyl methyl sulfide with high activity (up to 3.11 U mg⁻¹) and produces the (S)-sulfoxide with high conversion (up to 95%). | nih.gov |

| PockeMO | Baeyer-Villiger Monooxygenase | Thermothelomyces thermophila | Employed as a robust biocatalyst for the asymmetric sulfoxidation of Benzyl methyl sulfide. | researchgate.net |

| PAMO | Phenylacetone Monooxygenase | Thermobifida fusca | Utilizes Benzyl methyl sulfide as a substrate for detailed kinetic analysis of the catalytic cycle. | rug.nl |

| Various FMOs and BVMOs | Flavoprotein Monooxygenase / Baeyer-Villiger Monooxygenase | Various bacteria (e.g., Stenotrophomonas maltophilia, Rhodococcus jostii) | Capable of oxidizing Benzyl methyl sulfide to benzyl methyl sulfoxide. | frontiersin.org |

These studies highlight a significant biochemical role for Benzyl methyl sulfide not as an inhibitor, but as a valuable substrate in enzymatic reactions for generating more complex chiral molecules.

Structure-Activity Relationship (SAR) Studies for Sulfur-Containing Analogues

A critical aspect of drug discovery and chemical biology is the understanding of how a molecule's structure relates to its biological activity. Structure-Activity Relationship (SAR) studies involve systematically altering parts of a chemical structure to determine which functional groups and structural motifs are crucial for its effects.

For sulfur-containing analogues of a parent compound, SAR studies might explore:

The position of the sulfur atom(s): Investigating how moving the methylsulfanyl group to the ortho- or meta-positions of the benzyl ring, or altering the position of the sulfide linkage, impacts biological activity.

The nature of the sulfur-containing group: Replacing the methylsulfanyl group with other sulfur-containing moieties, such as a sulfoxide, sulfone, or thiol group, to assess the influence of oxidation state and acidity.

Alkylation of the sulfur atoms: Evaluating the effect of changing the methyl groups to larger alkyl or aryl groups on the biological profile.

Modulation of Cellular Pathways

Cellular pathways are complex networks of molecular interactions that govern cellular function. Chemical compounds can modulate these pathways, leading to various physiological or pathological outcomes. Research in this area would typically investigate whether "4-(Methylsulfanyl)benzyl methyl sulfide" interacts with specific signaling pathways, such as:

Kinase signaling cascades: Many drugs target kinases, which are key regulators of cell growth, differentiation, and survival.

Metabolic pathways: A compound might interfere with or enhance specific metabolic processes within the cell.

Gene expression regulation: It could influence the transcription and translation of specific genes, thereby altering cellular protein levels.

As no studies have been published on the effects of "this compound" on any cellular systems, its impact on cellular pathways is entirely unknown.

Applications in Chemical and Materials Science

Building Block in Organic Synthesis

The presence of two thioether moieties in 4-(methylsulfanyl)benzyl methyl sulfide (B99878) makes it a valuable precursor for the synthesis of more complex organic molecules. These sulfur-containing groups can be selectively functionalized, leading to a variety of derivatives with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Organic Molecules

The synthesis of 4-(methylsulfanyl)benzyl methyl sulfide can be achieved through established methods for the formation of benzyl (B1604629) sulfides. One common approach involves the reaction of 4-(methylsulfanyl)benzyl halide with methyl mercaptide. The resulting compound can then serve as a platform for further molecular elaboration.

The two sulfur atoms in the molecule exhibit different reactivities, which can be exploited for selective transformations. The benzylic sulfide is more susceptible to cleavage under certain conditions, while the aryl methyl sulfide is generally more robust. This differential reactivity allows for stepwise functionalization. For example, oxidation of the sulfur atoms can lead to the corresponding sulfoxides and sulfones, which are important functional groups in many biologically active compounds. The photo-oxidation of benzyl methyl sulfides has been shown to yield the corresponding benzaldehydes, a transformation that could potentially be applied to this compound to introduce an aldehyde functionality. nih.govfigshare.com

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

|---|---|---|---|

| This compound | Mild oxidizing agent (e.g., H₂O₂) | 4-(Methylsulfinyl)benzyl methyl sulfide or 4-(Methylsulfanyl)benzyl methyl sulfoxide (B87167) | Intermediate for sulfone synthesis, chiral auxiliary |

| This compound | Strong oxidizing agent (e.g., m-CPBA) | 4-(Methylsulfonyl)benzyl methyl sulfone | Biologically active compound precursor |

| This compound | N-halosuccinimide | Halogenated derivatives | Intermediate for cross-coupling reactions |

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. chemistryforsustainability.org Thioethers and thiols are known to participate in various MCRs. rsc.orgresearchgate.net For instance, a three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol can yield β-keto thioethers. rsc.org

While direct participation of this compound in MCRs is not extensively documented, its structural motifs suggest potential applications. The benzylic C-H bonds could be activated for participation in certain MCRs. Alternatively, cleavage of the benzylic C-S bond could generate a reactive intermediate in situ, which could then engage in a multi-component assembly. The presence of two sulfur atoms could also lead to interesting reactivity, potentially allowing for sequential or double MCRs on the same scaffold.

Protective Group Chemistry in Synthesis

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group. organic-chemistry.org Benzyl ethers and thioethers are commonly used as protecting groups for alcohols and thiols, respectively, due to their stability under a range of reaction conditions and their relatively straightforward removal by hydrogenolysis or other methods. organic-chemistry.org

The 4-(methylsulfanyl)benzyl group, a close analog to the 4-methoxybenzyl (PMB) group, can be envisaged as a useful protecting group. The electron-donating nature of the methylsulfanyl group would stabilize a benzylic carbocation, facilitating its cleavage under acidic conditions. Furthermore, the sulfur atom offers a site for oxidative cleavage, providing an orthogonal deprotection strategy to standard hydrogenolysis. While the direct use of the 4-(methylsulfanyl)benzyl group as a protecting group is not widely reported, its properties can be inferred from the well-established chemistry of other substituted benzyl protecting groups.

Table 2: Comparison of Benzyl-based Protecting Groups

| Protecting Group | Structure | Common Deprotection Methods | Key Features |

|---|---|---|---|

| Benzyl (Bn) | -CH₂Ph | Hydrogenolysis (H₂, Pd/C), Strong acids | Generally stable |

| 4-Methoxybenzyl (PMB) | -CH₂(C₆H₄)-4-OMe | Oxidative cleavage (DDQ, CAN), Acidolysis | More readily cleaved than Bn |

| 4-(Methylsulfanyl)benzyl (proposed) | -CH₂(C₆H₄)-4-SMe | Hydrogenolysis, Acidolysis, Oxidative cleavage of sulfide | Potential for orthogonal deprotection |

Development of Functional Materials

The unique electronic and structural features of this compound make it an interesting candidate for the development of novel functional materials, including polymers and self-assembled monolayers.

Precursors for Polymeric Materials

Poly(thioether)s are a class of polymers known for their high refractive indices, thermal stability, and metal-binding capabilities. rsc.org The synthesis of poly(aryl thioether)s can be achieved through various polymerization methods, including nucleophilic aromatic substitution reactions between aryl dihalides and dithiolates. researchgate.netacs.org

This compound could serve as a monomer or a building block for the synthesis of functional poly(thioether)s. For instance, after conversion to a di-thiol derivative, it could undergo polymerization with suitable comonomers. The presence of the benzylic thioether linkage could impart flexibility to the polymer backbone, while the aryl thioether could contribute to the material's thermal and electronic properties. The sulfur atoms in the polymer chain could also act as coordination sites for metal ions, leading to applications in catalysis or sensing.

Components in Self-Assembled Monolayers and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a substrate. dtic.mil Aryl thiols and disulfides are well-known to form stable SAMs on gold surfaces. pradeepresearch.orgresearchgate.net These monolayers can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

Although this compound is not a thiol, it could be chemically modified to introduce a thiol or disulfide group, enabling its use in the formation of SAMs. For example, demethylation of the aryl methyl sulfide would yield the corresponding thiophenol. The resulting SAM would present the benzyl methyl sulfide moiety at the monolayer-air interface. This terminal group could then be further functionalized, allowing for the construction of complex surface architectures. The presence of the benzylic sulfide offers a site for chemical reactions, such as oxidation or metal coordination, which could be used to tune the surface properties of the SAM.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Methylsulfanyl)benzyl halide |

| Methyl mercaptide |

| 4-(Methylsulfinyl)benzyl methyl sulfide |

| 4-(Methylsulfanyl)benzyl methyl sulfoxide |

| 4-(Methylsulfonyl)benzyl methyl sulfone |

| Benzyl (Bn) |

| 4-Methoxybenzyl (PMB) |

Agrochemical and Specialty Chemical Applications of this compound

The exploration of organosulfur compounds in various industrial sectors has revealed a wealth of applications, stemming from the unique chemical properties endowed by the sulfur atom. Within this class of molecules, this compound, also known as 1-(Methylsulfanyl)-4-[(methylsulfanyl)methyl]benzene, is a compound with a structure that suggests potential utility in both agrochemical and specialty chemical domains. However, it is important to note that while the applications of many organosulfur compounds are well-documented, specific and detailed research on the direct use of this compound in these areas remains limited in publicly available scientific literature. The following sections, therefore, discuss the plausible applications based on the compound's structural features and by drawing parallels with functionally related molecules.

Agrochemical Applications

The presence of two sulfur-containing functional groups in this compound suggests its potential as a candidate for agrochemical development. Sulfur compounds have a long history of use in agriculture, serving as fungicides, pesticides, and growth regulators.

Potential as a Pesticide or Herbicide Intermediate: The molecular framework of this compound, featuring a substituted benzene (B151609) ring, is a common scaffold in a variety of pesticides. The methylsulfanyl (-SCH3) groups can influence the lipophilicity of the molecule, which is a critical factor for its absorption and transport within target organisms. For a structurally similar compound, 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene, potential use in the development of novel pesticides or herbicides has been suggested due to its likely biological activity. smolecule.com This suggests that this compound could serve as a valuable building block or intermediate in the synthesis of more complex and potent agrochemicals.

Research Findings: Currently, there is a lack of specific research data detailing the efficacy or spectrum of activity of this compound as a standalone agrochemical. Its primary potential in this sector appears to be as a synthetic intermediate. The reactivity of the benzyl and methyl sulfide moieties could be exploited to introduce further functionalities, leading to the creation of new active ingredients for crop protection.

Below is a table outlining the key structural features of this compound that are relevant to its potential agrochemical applications.

| Feature | Relevance in Agrochemicals |

| Molecular Formula | C9H12S2 |

| Molecular Weight | 184.32 g/mol |

| Sulfur Content | The presence of two sulfur atoms can contribute to biological activity, a known characteristic of many sulfur-containing fungicides and pesticides. |

| Benzene Ring | Provides a stable scaffold that can be further functionalized to modulate biological activity and target specificity. It is a common feature in many commercial pesticides. |

| Lipophilicity | The methylsulfanyl groups are expected to increase the compound's lipophilicity, potentially enhancing its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. |

| Reactivity | The sulfide groups can be oxidized to sulfoxides and sulfones, which may alter the biological activity and environmental persistence of the molecule. The benzylic position is also a site for potential chemical modification. |

Specialty Chemical Applications

In the realm of specialty chemicals, this compound can be considered as a versatile intermediate for organic synthesis. Its distinct functional groups offer multiple reaction pathways to produce a variety of value-added chemicals.

Intermediate in Organic Synthesis: The primary role of this compound in specialty chemicals is likely as a precursor to more complex molecules. The sulfide linkages can be selectively oxidized, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. These transformations could lead to the synthesis of:

Polymers and Materials: Monomers containing sulfur are known to impart unique properties to polymers, such as high refractive indices and thermal stability.

Pharmaceutical Intermediates: While the focus here is on non-pharmaceutical applications, the structural motifs are relevant in drug discovery, and it could serve as a starting material for synthesizing compounds with potential therapeutic activities.

Flavor and Fragrance Compounds: Although not a primary application, related sulfur compounds like benzyl methyl sulfide are used in the flavor and fragrance industry. thegoodscentscompany.comnih.gov

Research Findings: As with its agrochemical applications, dedicated research on the use of this compound as a specialty chemical is not extensive. Its value is inferred from the known reactivity of its constituent functional groups. The synthesis of such a molecule would be geared towards its subsequent conversion into other target molecules rather than for its properties as a final product.

The following table summarizes the potential reactions and transformations that this compound could undergo, highlighting its utility as a specialty chemical intermediate.

| Reaction Type | Potential Products and Applications |

| Oxidation of Sulfide Groups | Formation of sulfoxides and sulfones, which are common functional groups in pharmaceuticals and other biologically active molecules. |

| Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups onto the benzene ring, providing further handles for chemical modification. |

| Cleavage of C-S Bonds | Although more challenging, selective cleavage could be used to generate thiols or other sulfur-based functional groups for further synthesis. |

| Benzylic Functionalization | The benzylic position can be a site for radical or nucleophilic substitution, allowing for the attachment of various side chains. |

This table illustrates the synthetic potential of this compound based on established principles of organic chemistry.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Contributions

Direct experimental findings on 4-(methylsulfanyl)benzyl methyl sulfide (B99878) are scarce. However, based on its structure—a benzyl (B1604629) sulfide with a methylsulfanyl group at the para position—we can infer certain chemical properties. The presence of two sulfur atoms in different chemical environments (a thioether and a benzylic sulfide) suggests a rich and varied chemistry. The electron-donating nature of the methylsulfanyl group likely influences the reactivity of the aromatic ring and the benzylic position.

Identification of Remaining Challenges and Unexplored Avenues

The most significant challenge is the lack of fundamental research on 4-(methylsulfanyl)benzyl methyl sulfide. Key areas that remain entirely unexplored include:

Synthesis and Characterization: The absence of established synthetic routes and detailed characterization data (NMR, IR, mass spectrometry, etc.) is a primary hurdle.

Physicochemical Properties: Data on melting point, boiling point, solubility, and other physical constants are not available.

Chemical Reactivity: The reactivity of the compound, particularly the selective reaction at one of the two sulfur atoms or the benzylic position, has not been investigated.

Biological Activity: There is no information on the potential biological or pharmacological effects of this compound.

Directions for Future Synthetic Innovations

Future research should focus on establishing efficient and selective synthetic methodologies for this compound. Modern synthetic approaches to thioethers could be adapted for this purpose. researchgate.net Some potential strategies include:

Nucleophilic Substitution: A common method for synthesizing benzyl sulfides involves the reaction of a benzyl halide with a thiol. rsc.orgnih.gov In this case, 4-(methylsulfanyl)benzyl halide could be reacted with sodium thiomethoxide.

Reactions of Phosphinic Acid Thioesters: A newer method involves the reaction of phosphinic acid thioesters with Grignard reagents, which could offer an alternative route. rsc.orgnih.gov

Thiol-Free Synthesis: The development of thiol-free synthetic protocols would be advantageous to avoid the malodorous nature of thiols. researchgate.net

A key challenge in the synthesis would be the selective introduction of the two different sulfide groups.

Prospects for Expanded Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound would be a valuable contribution to organosulfur chemistry. Future mechanistic studies could focus on:

Oxidation Reactions: The oxidation of the two sulfur atoms could proceed at different rates and yield a variety of sulfoxides and sulfones. rsc.org Understanding the selectivity of these oxidations would be of fundamental interest.

Reactions at the Benzylic Position: The influence of the para-methylsulfanyl group on the stability and reactivity of benzylic intermediates (radicals, cations, anions) could be investigated.

Thiol-Thioester Exchange Reactions: While not directly applicable to this compound, the principles of thiol-thioester exchange could inform studies on the dynamic covalent chemistry of related structures. researchgate.net

Emerging Applications in Interdisciplinary Fields

While speculative, the unique structure of this compound suggests potential applications in various interdisciplinary fields:

Medicinal Chemistry: Organosulfur compounds are present in numerous pharmaceuticals. utsa.edunih.govnih.gov The presence of two sulfur moieties could lead to interesting biological activities, potentially as anticancer or anti-inflammatory agents. researchgate.net

Materials Science: Thioethers are used in the synthesis of polymers and other materials. eurekalert.org The bifunctional nature of this compound could be exploited in the design of novel polymers with unique properties.

Flavor and Fragrance Chemistry: Many simple sulfides are used as flavoring agents. chembk.comechemi.com While the odor profile of this compound is unknown, it could potentially find applications in this industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Methylsulfanyl)benzyl methyl sulfide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nucleophilic substitution between a benzyl halide derivative (e.g., 4-(bromomethyl)phenyl methyl sulfide) and sodium methanethiolate in polar aprotic solvents like DMF. Key optimizations include:

- Temperature control (0–5°C to suppress side reactions).

- Use of a 1.2–1.5 molar excess of thiolate to ensure complete conversion.

- Reaction monitoring via TLC or GC-MS. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Look for split signals for the benzyl CH₂ group (δ ~3.8–4.2 ppm in ¹H NMR) and methylsulfanyl (-S-CH₃) protons (δ ~2.1–2.5 ppm). Aromatic protons appear as a doublet (para-substitution, δ ~7.2–7.4 ppm) .

- IR Spectroscopy : Strong bands for C-S stretching (~650–750 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for para-substitution) .

- Elemental Analysis : Verify %C, %H, and %S to confirm stoichiometry .

Q. How can researchers ensure the compound’s stability during storage and handling in experimental workflows?

- Answer :

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of sulfide groups.

- Avoid prolonged exposure to light, as UV radiation may degrade the methylsulfanyl moiety.

- Use anhydrous solvents (e.g., THF, DCM) for solubility studies to minimize hydrolysis .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies (e.g., twinning, disorder) in the structural determination of this compound using SHELX?

- Answer :

- For twinned crystals: Use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors .

- For disordered methyl groups: Apply ISOR or SIMU restraints to thermal parameters. Partial occupancy refinement may be required .

- Validate the final structure using PLATON or CIF-check tools to ensure compliance with IUCr standards .

Q. How can computational methods reconcile contradictions between theoretical and experimental NMR chemical shifts?

- Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) with solvent models (e.g., PCM for DMSO) to simulate shifts. Compare with experimental data acquired in the same solvent .

- Use variable-temperature NMR to assess conformational dynamics (e.g., rotational barriers of the benzyl group) .

- If discrepancies persist, re-evaluate the proposed structure for potential tautomers or stereochemical ambiguities .

Q. What experimental design considerations are critical for studying the reactivity of the methylsulfanyl group in catalytic applications?

- Answer :

- Oxidation Studies : Use H₂O₂ or mCPBA in controlled stoichiometry to avoid over-oxidation to sulfone. Monitor via TLC or in situ Raman spectroscopy .

- Nucleophilic Substitution : Optimize leaving groups (e.g., Br vs. Cl) on benzyl derivatives. Kinetic studies under varying pH (2–10) can elucidate reaction mechanisms .

- Cross-Coupling Reactions : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance selectivity for C-S bond formation .

Q. How can researchers analyze contradictory biological activity data (e.g., antimicrobial assays) for derivatives of this compound?

- Answer :

- Dose-Response Curves : Perform triplicate assays across a wide concentration range (1 nM–100 µM) to identify IC₅₀ trends.

- Control Experiments : Include reference compounds (e.g., ampicillin for bacteria) and vehicle controls (DMSO) to validate assay conditions .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Replicate outliers in independent experiments .

Methodological Notes

- Crystallography : Use SHELXL for refinement and Olex2 for visualization. Validate hydrogen bonding networks with Mercury .

- Spectral Interpretation : Cross-reference NMR data with analogs (e.g., 4-methylphenyl sulfonamides) to confirm assignments .

- Data Reproducibility : Document synthetic protocols (solvents, catalysts) in detail to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.